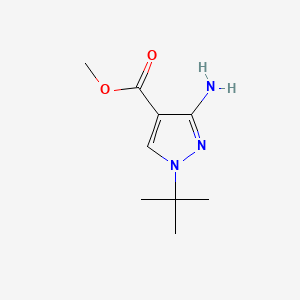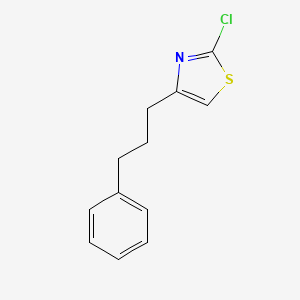
2-Chloro-4-(3-phenylpropyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chlorine atom at the second position and a 3-phenylpropyl group at the fourth position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with 3-phenylpropylamine in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenylpropyl group can engage in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles with different functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives of the original compound.
科学研究应用
2-Chloro-4-(3-phenylpropyl)-1,3-thiazole has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The phenylpropyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
相似化合物的比较
2-Chloro-4-phenylthiazole: Lacks the propyl group, leading to different physical and chemical properties.
4-(3-Phenylpropyl)-1,3-thiazole:
2-Methyl-4-(3-phenylpropyl)-1,3-thiazole: Substitution of chlorine with a methyl group, altering its electronic properties.
Uniqueness: 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is unique due to the presence of both the chlorine atom and the phenylpropyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C12H12ClNS |
|---|---|
分子量 |
237.75 g/mol |
IUPAC 名称 |
2-chloro-4-(3-phenylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c13-12-14-11(9-15-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI 键 |
CMHPLNDWSPFTKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CSC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
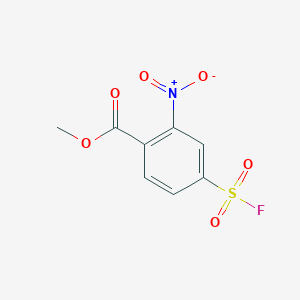

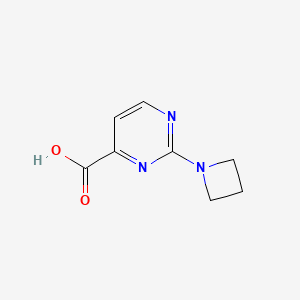
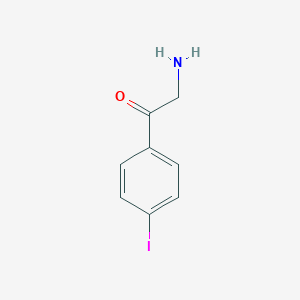
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
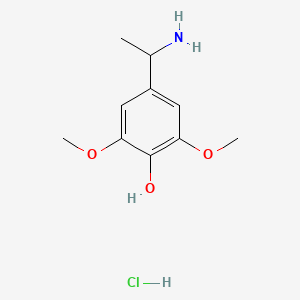
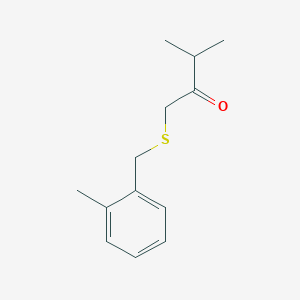
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)


